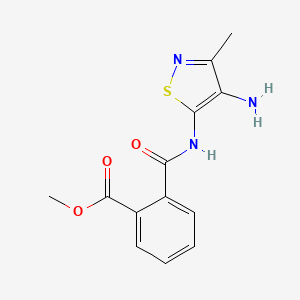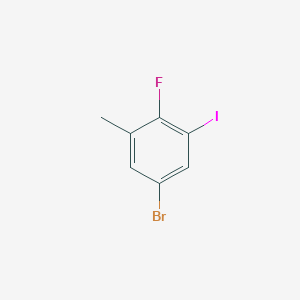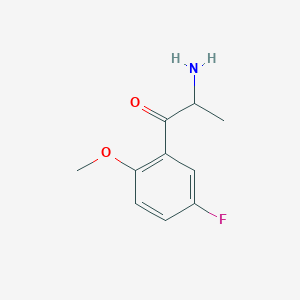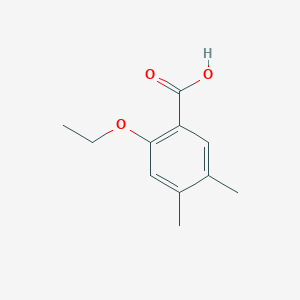
2-Chloro-3,3,3-trifluoropropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,3,3-trifluoropropionamide (CFTPA) is a halogenated organic compound with a wide range of uses in the scientific and industrial fields. It is a colorless, volatile liquid with a pungent odor, and is a member of the group of compounds known as halogenated organic acids. CFTPA has a low boiling point, making it ideal for use in laboratory experiments. In addition, CFTPA has a wide range of applications in the pharmaceutical and chemical industries, and has been used for the synthesis of various organic compounds.
作用机制
The mechanism of action of 2-Chloro-3,3,3-trifluoropropionamide is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, as it is able to increase the rate of reaction by providing an electron-rich environment. Additionally, this compound is believed to be a Lewis acid, which means that it can act as an electron acceptor and form complexes with other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In laboratory studies, this compound has been found to act as an inhibitor of enzymes, such as proteases and phosphatases. Additionally, this compound has been found to inhibit the growth of bacteria, fungi, and viruses. In addition, this compound has been found to have an effect on the metabolism of cells, and has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.
实验室实验的优点和局限性
The use of 2-Chloro-3,3,3-trifluoropropionamide in laboratory experiments has several advantages. This compound is a volatile liquid, which makes it easy to handle and store. Additionally, this compound is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Furthermore, this compound has a low boiling point, making it ideal for use in chemical reactions that require low temperatures.
However, there are also some limitations to using this compound in laboratory experiments. This compound is a highly reactive compound, and can react with other compounds in the laboratory. Additionally, this compound can be toxic if inhaled or ingested, and should be handled with caution.
未来方向
The use of 2-Chloro-3,3,3-trifluoropropionamide in the scientific and industrial fields is still in its early stages, and there are many potential future directions for research. One potential area for research is the development of new synthetic pathways for this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in the pharmaceutical and chemical industries. Finally, research could be conducted on the potential toxic effects of this compound, and ways to reduce or eliminate these effects.
合成方法
2-Chloro-3,3,3-trifluoropropionamide is synthesized through a process known as fluorination, which involves the reaction of a halide with a fluorinating agent. The reaction is typically conducted in an inert atmosphere such as nitrogen or argon, and the resulting product is a halogenated organic acid. This compound can be synthesized from a variety of starting materials, including chloroform, trifluoroacetic acid, and trifluoromethanesulfonic acid.
科学研究应用
2-Chloro-3,3,3-trifluoropropionamide has a wide range of applications in the scientific research field. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and polymers. In addition, this compound has been used in the synthesis of complex molecules, such as peptides and proteins, and has been used as a catalyst in the synthesis of other compounds. Furthermore, this compound has been used in the synthesis of polymers and polymeric materials, and has been used in the production of nanomaterials.
属性
IUPAC Name |
2-chloro-3,3,3-trifluoropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF3NO/c4-1(2(8)9)3(5,6)7/h1H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJELUENUAJMNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)








![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)
